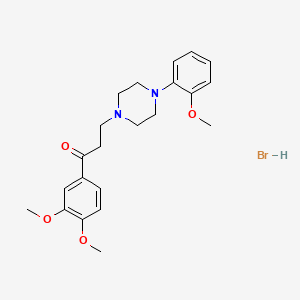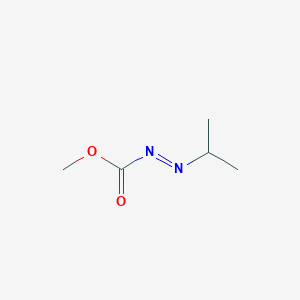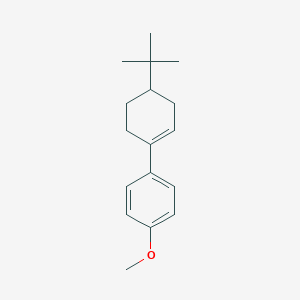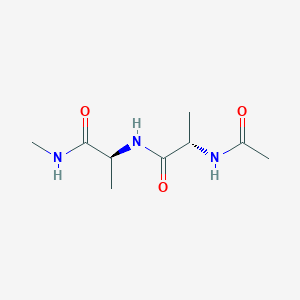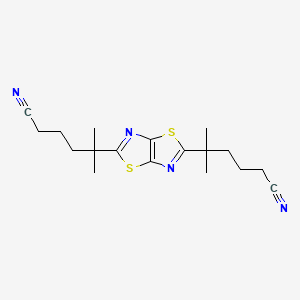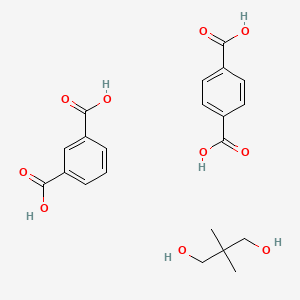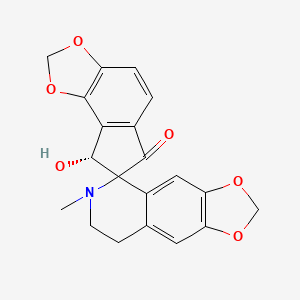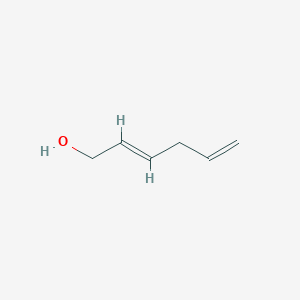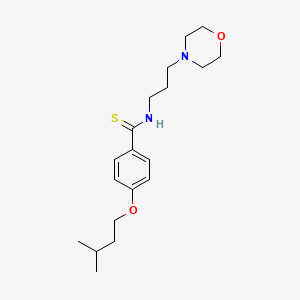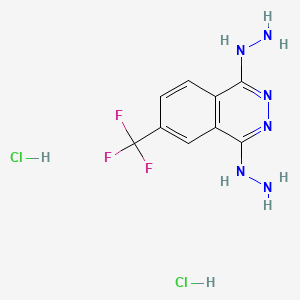
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the trifluoromethyl group and dihydrazino substituents makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using trifluoromethylating agents. The final step involves the addition of dihydrazino groups under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various hydrazine derivatives.
Aplicaciones Científicas De Investigación
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound without the trifluoromethyl and dihydrazino groups.
1,4-Dihydrazinophthalazine: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)phthalazine: Lacks the dihydrazino groups.
Uniqueness
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride is unique due to the presence of both trifluoromethyl and dihydrazino groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
24159-21-5 |
|---|---|
Fórmula molecular |
C9H11Cl2F3N6 |
Peso molecular |
331.12 g/mol |
Nombre IUPAC |
[4-hydrazinyl-6-(trifluoromethyl)phthalazin-1-yl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N6.2ClH/c10-9(11,12)4-1-2-5-6(3-4)8(16-14)18-17-7(5)15-13;;/h1-3H,13-14H2,(H,15,17)(H,16,18);2*1H |
Clave InChI |
RWZOYAQMDNBASU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=NN=C2NN)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


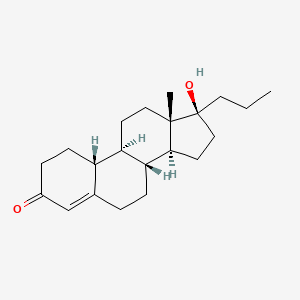

![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

